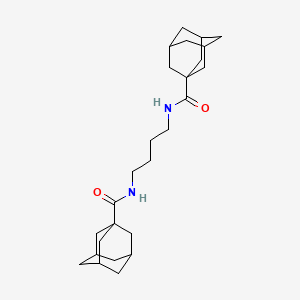
N,N'-1,4-butanediyldi(1-adamantanecarboxamide)
Descripción general
Descripción
N,N'-1,4-butanediyldi(1-adamantanecarboxamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of adamantane, a cycloalkane that has been extensively studied for its unique structural and physicochemical properties. In
Mecanismo De Acción
The exact mechanism of action of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) is not well understood, but it is believed to interact with guest molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The formation of stable complexes between N,N'-1,4-butanediyldi(1-adamantanecarboxamide) and guest molecules could lead to changes in their physicochemical properties, such as solubility and stability, which could be utilized for drug delivery and molecular recognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) have not been extensively studied. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications. The stability of its complexes with guest molecules could also lead to increased bioavailability and efficacy of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) is its ability to form stable complexes with a variety of guest molecules, which could be utilized for drug delivery and molecular recognition. Additionally, its non-toxic and biocompatible nature makes it a promising candidate for biomedical applications. However, the synthesis of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) is a complex process that requires specialized equipment and expertise, which could limit its use in certain lab settings.
Direcciones Futuras
There are several future directions for the study of N,N'-1,4-butanediyldi(1-adamantanecarboxamide). One potential area of research is the development of novel drug delivery systems using N,N'-1,4-butanediyldi(1-adamantanecarboxamide) as a carrier. Additionally, the unique structural properties of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) make it a promising candidate for the development of molecular sensors and catalysts. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) and its complexes with guest molecules.
Aplicaciones Científicas De Investigación
N,N'-1,4-butanediyldi(1-adamantanecarboxamide) has been studied for its potential applications in various fields such as drug delivery, molecular recognition, and supramolecular chemistry. It has been shown to form stable complexes with a variety of guest molecules, including amino acids, nucleotides, and peptides, which could be utilized for drug delivery and targeted therapy. Additionally, the unique structural properties of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) make it a promising candidate for the development of molecular sensors and catalysts.
Propiedades
IUPAC Name |
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-3-1-2-4-28-24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNWBPKQFBLUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319531 | |
| Record name | N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide | |
CAS RN |
86583-04-2 | |
| Record name | NSC346557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



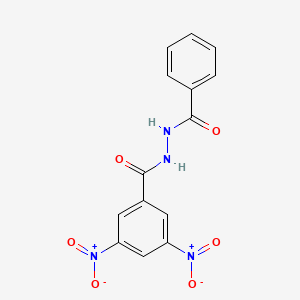

![2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3841772.png)
![3-nitro-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3841775.png)
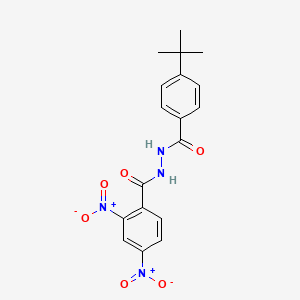


![3-chloro-N'-[4-(heptyloxy)benzylidene]benzohydrazide](/img/structure/B3841814.png)
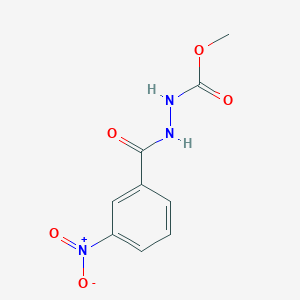


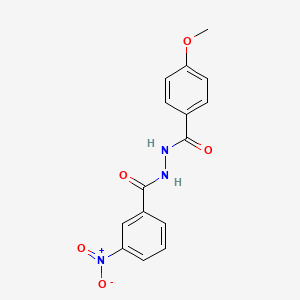
![N'-[1-(2-thienyl)ethylidene]hexanohydrazide](/img/structure/B3841859.png)
![N'-[(4-methoxyphenyl)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841865.png)